molecular formula C3H5F2NO4S B13517863 Methyl 2,2-difluoro-2-sulfamoylacetate

Methyl 2,2-difluoro-2-sulfamoylacetate

Cat. No.: B13517863
M. Wt: 189.14 g/mol
InChI Key: BLMLJHLSCJVENI-UHFFFAOYSA-N
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Description

Methyl 2,2-difluoro-2-sulfamoylacetate is a sulfone-based compound with the molecular formula C3H3F3O4S. It is known for its unique chemical properties and has been studied for various applications, particularly in the field of electrochemistry. This compound is characterized by the presence of difluoro and sulfamoyl groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-difluoro-2-sulfamoylacetate can be synthesized through several methods. One common approach involves the reaction of difluoroacetic acid with a sulfonamide derivative under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. The product is then purified through distillation or recrystallization to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This process ensures a steady supply of the compound and allows for efficient purification and quality control. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is essential to monitor the reaction progress and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-difluoro-2-sulfamoylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and hydrolyzed products such as difluoroacetic acid and methanol .

Mechanism of Action

The mechanism by which methyl 2,2-difluoro-2-sulfamoylacetate exerts its effects is primarily through its ability to form stable intermediates and products during chemical reactions. The difluoro and sulfamoyl groups play a crucial role in stabilizing the transition states and intermediates, thereby facilitating various chemical transformations. In electrochemical applications, the compound helps form a robust interface film with high lithium-ion conductivity, reducing the interfacial impedance of cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
  • Difluoro(fluorosulfonyl)acetic acid methyl ester

Uniqueness

Methyl 2,2-difluoro-2-sulfamoylacetate is unique due to its specific combination of difluoro and sulfamoyl groups, which impart distinct chemical properties and reactivity. Compared to similar compounds, it offers better performance in electrochemical applications, particularly in lithium-ion batteries, due to its ability to form low-impedance interface films .

Properties

Molecular Formula

C3H5F2NO4S

Molecular Weight

189.14 g/mol

IUPAC Name

methyl 2,2-difluoro-2-sulfamoylacetate

InChI

InChI=1S/C3H5F2NO4S/c1-10-2(7)3(4,5)11(6,8)9/h1H3,(H2,6,8,9)

InChI Key

BLMLJHLSCJVENI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(F)(F)S(=O)(=O)N

Origin of Product

United States

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